

# Synthesis and characterization of Pyrogallol triacetate

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## Compound of Interest

Compound Name: Pyrogallol triacetate

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An In-depth Technical Guide to the Synthesis and Characterization of **Pyrogallol Triacetate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **pyrogallol triacetate** (1,2,3-triacetoxybenzene). The document details the chemical properties, synthesis protocols, and analytical characterization of this compound, presenting quantitative data in accessible tables and visualizing key processes through diagrams.

## Compound Overview

**Pyrogallol triacetate** is the tri-ester derivative of pyrogallol. It is a white crystalline solid with a molecular formula of  $C_{12}H_{12}O_6$  and a molecular weight of 252.22 g/mol. [1][2][3] This compound is noted for its potential as an antiasthmatic agent and serves as a precursor or derivative in various chemical syntheses.[4]

## Chemical and Physical Properties

A summary of the key physical and chemical properties of **pyrogallol triacetate** is presented in Table 1.

Table 1: Physical and Chemical Properties of **Pyrogallol Triacetate**

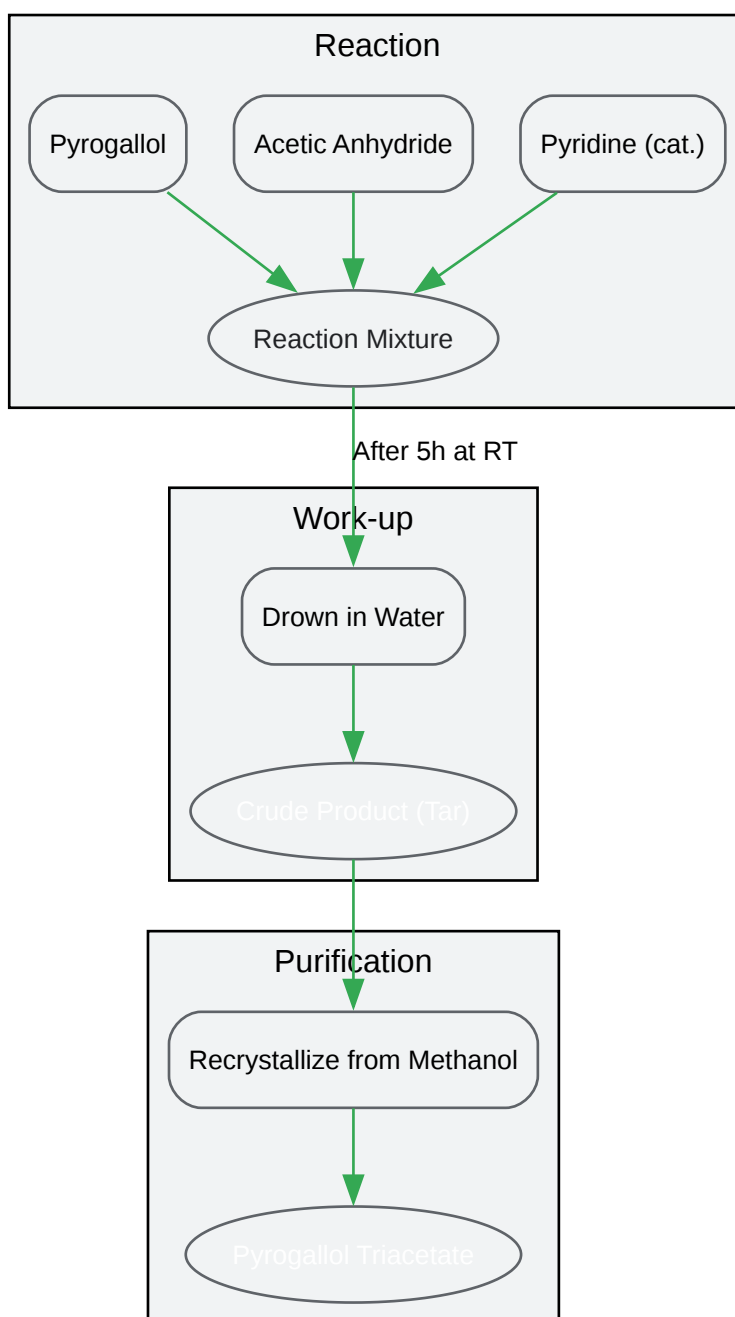
Property	Value	Source
IUPAC Name	benzene-1,2,3-triyl triacetate	[2]
Synonyms	1,2,3-Triacetoxypyrene, Pyraacetol, Acetpyrogall	[2][5]
CAS Number	525-52-0	[5]
Molecular Formula	C <sub>12</sub> H <sub>12</sub> O <sub>6</sub>	[1][2][3]
Molecular Weight	252.22 g/mol	[1][2][3]
Appearance	White, crystalline powder	[1]
Melting Point	161–167 °C	[1][6]
Solubility	Soluble in DMSO. Slightly soluble in water. Soluble in alcohol.	[1][2]
Elemental Analysis	C: 57.14%, H: 4.80%, O: 38.06%	[2]

## Synthesis of Pyrogallol Triacetate

The most common method for the synthesis of **pyrogallol triacetate** is the acetylation of pyrogallol using an acetylating agent such as acetic anhydride or acetyl chloride. The reaction involves the esterification of the three hydroxyl groups of pyrogallol.

## Synthesis Workflow Diagram

The overall workflow for the synthesis and purification of **pyrogallol triacetate** is depicted below.



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Caption: General workflow for the synthesis of **pyrogallol triacetate**.

## Experimental Protocol: Acetylation of Pyrogallol

This protocol is based on a method involving pyridine as a catalyst.[6]

#### Materials:

- Pyrogallol
- Glacial Acetic Acid
- Acetic Anhydride
- Pyridine
- Methanol
- Deionized Water

#### Procedure:

- In a round-bottom flask, dissolve the desired amount of pyrogallol in a mixture of glacial acetic acid and acetic anhydride.
- Add a catalytic amount of pyridine to the solution.
- Allow the mixture to stand at room temperature for five hours, with occasional stirring.
- After the reaction is complete, slowly pour the reaction mixture into a beaker containing cold deionized water ("drowning"). This will cause the crude product to precipitate, often as a tar or oil.
- Isolate the crude product by decantation or filtration.
- Purify the crude product by recrystallization from methanol. Dissolve the crude material in a minimal amount of hot methanol and allow it to cool slowly to form crystals.
- Collect the purified crystals of **pyrogallol triacetate** by filtration, wash with a small amount of cold methanol, and dry under vacuum.

## Characterization of Pyrogallol Triacetate

The identity and purity of the synthesized **pyrogallol triacetate** can be confirmed using various analytical techniques, including spectroscopy and physical constant measurements.

## Spectroscopic Data

The following tables summarize the expected spectroscopic data for **pyrogallol triacetate**.

Table 2: <sup>1</sup>H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~7.3	m	3H	Aromatic protons (CH)
~2.3	s	9H	Acetyl protons (CH <sub>3</sub> )
(Solvent: CDCl <sub>3</sub> )			

Table 3: <sup>13</sup>C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ, ppm)	Assignment
~168	Carbonyl carbon (C=O)
~145	Aromatic carbon (C-O)
~130	Aromatic carbon (CH)
~125	Aromatic carbon (CH)
~20	Methyl carbon (CH <sub>3</sub> )
(Solvent: CDCl <sub>3</sub> )	

Table 4: FT-IR Spectroscopic Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3080	Weak	Aromatic C-H Stretch
~1770	Strong	Carbonyl (C=O) Stretch of Ester
~1600	Medium	Aromatic C=C Stretch
~1370	Strong	C-H Bend of Methyl
~1200	Strong	C-O Stretch of Ester
~1010	Strong	O-C-C Stretch
(Sample preparation: KBr pellet)[5]		

Table 5: Mass Spectrometry Data

m/z	Interpretation
252	[M] <sup>+</sup> (Molecular Ion)
210	[M - C <sub>2</sub> H <sub>2</sub> O] <sup>+</sup>
168	[M - 2(C <sub>2</sub> H <sub>2</sub> O)] <sup>+</sup>
126	[M - 3(C <sub>2</sub> H <sub>2</sub> O)] <sup>+</sup> or [Pyrogallol] <sup>+</sup>
(Ionization Mode: Electron Ionization)[5]	

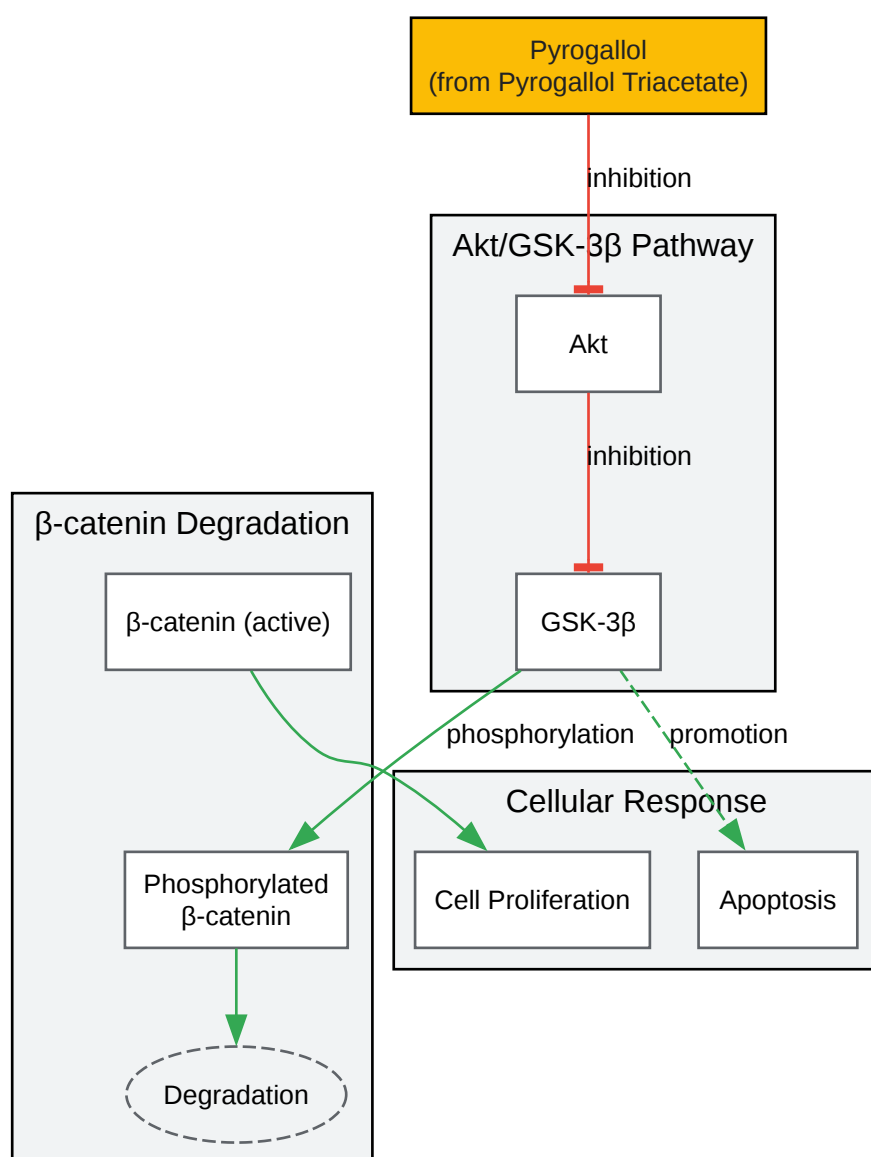
## Biological Activity and Signaling Pathways

While **pyrogallol triacetate** itself is primarily cited as an antiasthmatic,[4] its biological activity may be linked to its hydrolysis product, pyrogallol. Pyrogallol has been shown to influence several key signaling pathways in cancer cells, suggesting that **pyrogallol triacetate** could act as a pro-drug.

## Hypothetical Signaling Pathway of the Active Metabolite (Pyrogallol)

The diagram below illustrates the potential mechanism of action of pyrogallol, the active metabolite of **pyrogallol triacetate**, in cancer cells based on published research.[7][8][9]

Pyrogallol has been shown to inactivate the Akt signaling pathway, which leads to a cascade of events promoting apoptosis.[8][9]



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Caption: Hypothetical signaling pathway affected by pyrogallol.

## Conclusion

This technical guide provides essential information for the synthesis and characterization of **pyrogallol triacetate**. The detailed protocols and tabulated data serve as a valuable resource for researchers in medicinal chemistry and drug development. The included diagrams offer a clear visualization of the synthetic workflow and potential biological mechanisms of action, facilitating a deeper understanding of this compound. Further research into the specific signaling pathways directly affected by **pyrogallol triacetate** is warranted to fully elucidate its therapeutic potential.

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## References

- 1. prepchem.com [prepchem.com]
- 2. medkoo.com [medkoo.com]
- 3. scbt.com [scbt.com]
- 4. Pyrogallol triacetate | TargetMol [targetmol.com]
- 5. Pyrogallol triacetate | C<sub>12</sub>H<sub>12</sub>O<sub>6</sub> | CID 10678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. The Role of Pyrogallol as an Anti-cancer Agent Reduces Cell Proliferation in Lung Cancer Cells via AKT/PI3K Signaling Pathways - An In vitro and In silico Approaches | Texila Journal [texilajournal.com]
- 8. Pyrogallol from Spirogyra neglecta Inhibits Proliferation and Promotes Apoptosis in Castration-Resistant Prostate Cancer Cells via Modulating Akt/GSK-3 $\beta$ / $\beta$ -catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrogallol from Spirogyra neglecta Inhibits Proliferation and Promotes Apoptosis in Castration-Resistant Prostate Cancer Cells via Modulating Akt/GSK-3 $\beta$ / $\beta$ -catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
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